NMDA Receptor Affinity: Aptiganel vs. Dizocilpine (MK-801) vs. Memantine vs. Ketamine
Aptiganel demonstrates intermediate NMDA receptor affinity (IC₅₀ = 36 nM) [1], positioning it between the ultra-high-affinity blocker dizocilpine (MK-801; Ki = 30.5–37.2 nM) [2] and the moderate-to-low-affinity blockers memantine (Ki = 0.54–1.04 µM) [3] and ketamine (Ki = 0.119–4.29 µM) [4]. Across NR2A-D subunits, aptiganel exhibits uniform inhibitory potency (IC₅₀ range: 0.068–0.14 µM), indicating subunit non-selectivity .
| Evidence Dimension | NMDA receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM (NMDA ion channel site); IC₅₀ = 68–140 nM across NR2A-D subunits |
| Comparator Or Baseline | Dizocilpine (MK-801): Ki = 30.5–37.2 nM; Memantine: Ki = 540–1040 nM; Ketamine: Ki = 119–4290 nM |
| Quantified Difference | Aptiganel is ~1.2× less potent than MK-801; ~15–30× more potent than memantine; ~3–120× more potent than ketamine (varies by assay) |
| Conditions | Radioligand binding assays ([³H]-MK-801 displacement); heterologous NR2A-D subunit expression systems |
Why This Matters
The intermediate affinity of aptiganel predicts a distinct kinetic profile of channel blockade/unblockade, which directly influences the compound's experimental utility in ex vivo electrophysiology and in vivo neuroprotection models relative to both ultra-high-affinity (MK-801) and low-affinity (memantine) comparators.
- [1] NCATS Inxight Drugs. APTIGANEL HYDROCHLORIDE. In vitro pharmacology: IC₅₀ = 36 nM vs NMDA receptor ion channel site. View Source
- [2] Tocris Bioscience. (+)-MK 801 maleate product datasheet. Ki = 37.2 nM. View Source
- [3] Parsons CG, Panchenko VA, Pinchenko VO, et al. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Eur J Neurosci. 1996;8(3):446-454. DOI: 10.1111/j.1460-9568.1996.tb01228.x View Source
- [4] Salat K, Siwek A, Starowicz G, et al. Antidepressant-like effects of ketamine, norketamine and dehydronorketamine in forced swim test: Role of activity at NMDA receptor. Neuropharmacology. 2015;99:301-307. DOI: 10.1016/j.neuropharm.2015.07.037 View Source
